molecular formula C10H12N2O B3434447 5-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one CAS No. 933691-92-0

5-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one

Cat. No.: B3434447
CAS No.: 933691-92-0
M. Wt: 176.21 g/mol
InChI Key: LJJDPENCWGBJBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Benzazepine Scaffolds in Modern Medicinal Chemistry

Benzazepine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. eurekalert.org This versatility has rendered them integral to the development of treatments for a variety of disorders. The incorporation of the seven-membered nitrogen-containing ring offers unique three-dimensional conformations that are crucial for specific interactions with therapeutic targets. jopir.in

The broad spectrum of biological activities associated with benzazepine derivatives is extensive, as highlighted in the table below.

Pharmacological ActivityTherapeutic Area
AntidepressantCentral Nervous System
AntihypertensiveCardiovascular
AnticancerOncology
AnticonvulsantCentral Nervous System
AnxiolyticCentral Nervous System
Vasopressin Receptor AntagonismEndocrinology

This wide range of applications underscores the enduring importance of the benzazepine core in the ongoing quest for novel and more effective therapeutic agents.

Historical Development and Evolution of 5-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one Research

The research trajectory of this compound is intrinsically linked to the broader exploration of benzazepine synthesis and the recognition of its potential as a key pharmaceutical intermediate. Early synthetic strategies for the core structure of 5-aminotetrahydrobenzazepines were often multi-step and lacked efficiency.

A traditional and historically significant approach to constructing the benzazepinone (B8055114) skeleton involved the Dieckmann condensation to form the seven-membered ring ketone, 1H-benzo[b]azepin-5-one. acs.orgacs.org The crucial amino group at the 5-position was subsequently introduced through reductive amination of this ketone precursor. acs.orgacs.org

The evolution of synthetic organic chemistry has ushered in more sophisticated and efficient methods for assembling the azepine ring system. These modern techniques represent a significant advancement over the classical approaches.

Evolution of Synthetic Methodologies for the Benzazepine Core

Method Description
Traditional Methods
Dieckmann Condensation & Reductive Amination A classical two-stage process involving intramolecular cyclization to form the ketone followed by introduction of the amine. acs.orgacs.org
Modern Methods
Beckmann Rearrangement A rearrangement of an oxime to an amide to form the lactam ring of the benzazepinone. acs.orgacs.org
Mitsunobu Reaction An organophosphorus-mediated reaction for the intramolecular cyclization to form the azepine ring. acs.orgacs.org

A pivotal moment in the research history of this specific compound was its identification as a late-stage intermediate in the synthesis of Mozavaptan. acs.orgnih.gov Mozavaptan, a non-peptide vasopressin V2-receptor antagonist approved for the treatment of hyponatremia, brought significant attention to its precursors, thereby stimulating further research into more efficient synthetic routes for this compound and its analogs. acs.orgacs.orgncats.io

Overview of the Current Research Landscape for Benzazepinone Derivatives

The contemporary research landscape for benzazepinone derivatives is vibrant and multifaceted, with a strong focus on the development of novel synthetic strategies and the exploration of new therapeutic applications. Chemists are continually seeking to improve the efficiency, stereoselectivity, and environmental footprint of synthetic routes to these valuable compounds.

Recent advancements include the development of one-pot, multi-bond forming processes that allow for the rapid and efficient construction of the 5-amino-2,5-dihydro-1H-benzo[b]azepine core from readily available starting materials. acs.orgnih.gov Other innovative approaches involve intramolecular Friedel-Crafts reactions and the use of metal nitrenes in combination with ring expansion of cyclobutanols to construct the benzazepinone framework. researchgate.netresearchgate.net

The pharmacological investigation of novel benzazepinone derivatives is another major thrust of current research. Studies have explored their potential as inotropic and chronotropic agents, calcium channel blockers, and selective antagonists for muscarinic M3 receptors. nih.govnih.gov The inherent versatility of the benzazepinone scaffold continues to inspire the design and synthesis of new derivatives with tailored biological activities, targeting a wide array of diseases. jopir.innih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-8-5-6-10(13)12-9-4-2-1-3-7(8)9/h1-4,8H,5-6,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJDPENCWGBJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC=CC=C2C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101236104
Record name 5-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933691-92-0
Record name 5-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933691-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of the 5-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one Scaffold

A retrosynthetic analysis of the target scaffold reveals several logical bond disconnections that lead to simpler, more readily available starting materials. The primary disconnections focus on the formation of the seven-membered ring and the installation of the C5-amine.

One common approach involves a C-N bond disconnection at the C5 position, which traces the amine back to a ketone precursor, 3,4-dihydro-1H-benzo[b]azepin-2,5-dione. This intermediate can be formed via an intramolecular Dieckmann condensation of a suitably substituted diester.

A more contemporary retrosynthetic strategy disconnects the azepine ring via a Ring-Closing Metathesis (RCM) reaction, leading to a diene precursor. The C5-amino group in this pathway is often envisioned as arising from an allylic alcohol through an Overman rearrangement. This disconnection leads back to a (E)-(2-allylamino)cinnamyl alcohol, which can be further simplified to readily available 2-iodoanilines and acrylates through a Mizoroki-Heck coupling reaction. nih.gov

Classical and Modern Synthetic Routes for Benzazepinone (B8055114) Core Formation

The synthesis of the benzazepinone core has evolved from classical cyclization reactions to more sophisticated, often one-pot, transition-metal-catalyzed processes that offer greater efficiency and control.

A traditional and robust method for constructing the benzazepinone core relies on the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester. nih.gov This approach typically begins with an N-substituted anthranilic acid derivative which is elaborated into a diester. Treatment with a strong base, such as sodium ethoxide, induces cyclization to form the seven-membered ring, yielding 3,4-dihydro-1H-benzo[b]azepin-2,5-dione. rsc.org

Once the ketone is in place, the C5-amino group can be introduced through reductive amination. This two-step process involves the condensation of the ketone with an amine source (like ammonia (B1221849) or an ammonium (B1175870) salt) to form an imine, which is then reduced in situ using a reducing agent such as sodium cyanoborohydride to afford the desired this compound. nih.gov

A highly efficient and modern approach combines a scispace.comscispace.com-sigmatropic rearrangement with a ring-closing metathesis (RCM) reaction in a one-pot process. nih.gov This strategy provides rapid access to the 5-amino-2,5-dihydro-1H-benzo[b]azepine scaffold. organic-chemistry.org

The key steps in this sequence are:

Imidate Formation: An (E)-(2-allylamino)cinnamyl alcohol substrate is first converted to its corresponding allylic trichloroacetimidate (B1259523). nih.gov

Overman Rearrangement: This allylic trichloroacetimidate undergoes a thermal scispace.comscispace.com-sigmatropic rearrangement, known as the Overman rearrangement. This reaction effectively transposes the alcohol and amine functionalities, installing the nitrogen-containing group at the C5 position with high fidelity. nih.govnih.gov

Ring-Closing Metathesis (RCM): In the same pot, a ruthenium catalyst, such as Grubbs' second-generation catalyst, is added. The catalyst facilitates the RCM between the two terminal alkene moieties of the rearranged intermediate, forming the seven-membered azepine ring and releasing ethylene (B1197577) as a byproduct. nih.gov

This one-pot process has been shown to be general and high-yielding for a range of substituted substrates. The final dihydro product can be subsequently reduced to the fully saturated this compound. nih.gov

EntryProductYield (%)
1HHH10a 81
2HMeH10b 92
3HOMeH10c 88
4HFH10d 87
5HClH10e 79
6MeHH10f 86
7HHNO₂10g 49
Data derived from a one-pot Overman rearrangement/RCM process for the synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines. Yields are isolated yields over three steps (imidate formation, rearrangement, RCM). nih.gov

The cyclocondensation of bifunctional aromatic substrates is a cornerstone of heterocyclic chemistry. 2-Aminobenzamides are versatile building blocks commonly used in the synthesis of fused nitrogen-containing heterocycles, particularly six-membered quinazolinones, through reactions with aldehydes or their equivalents. mdpi.com While this general strategy is well-established, its specific application for the construction of the seven-membered 1H-benzo[b]azepin-2(3H)-one ring system via reaction with orthoesters is not widely documented. The reaction of 2-aminobenzamides typically involves condensation of the aniline (B41778) nitrogen with a carbonyl group, followed by intramolecular cyclization of the amide nitrogen onto an electrophilic center to form a new ring.

Azide (B81097) rearrangement reactions provide a powerful method for the construction of benzoazepine analogues. In this approach, ortho-arylmethylbenzyl azide derivatives are used as precursors. Upon treatment with a strong acid like trifluoromethanesulfonic acid (TfOH), the azide undergoes a rearrangement to generate a highly reactive iminium ion intermediate. This intermediate is then trapped intramolecularly by the tethered aromatic ring, leading to the formation of the seven-membered benzoazepine core in moderate to excellent yields. This method has been successfully employed to synthesize a library of 14 different benzoazepine compounds.

EntryArProductYield (%)
1PhHH18a 85
24-MeC₆H₄HH18b 88
34-FC₆H₄HH18c 92
44-ClC₆H₄HH18d 89
54-BrC₆H₄HH18e 86
62-NaphthylHH18f 75
7PhMeH18g 78
8PhMeOH18h 81
Data derived from the synthesis of benzoazepine analogues via azide rearrangement.

Palladium catalysis has enabled the development of sophisticated and efficient routes to the benzazepine skeleton. These methods include both cascade (or domino) reactions and classical cross-coupling reactions like the Heck reaction.

Palladium-Catalyzed Cascade Reactions: These reactions allow for the construction of complex molecular architectures in a single operation from simple precursors. One such strategy involves a palladium-catalyzed intramolecular oxypalladation-triggered domino sequence. mdpi.com This approach uses internal alkynes bearing tethered nucleophiles and electrophiles to chemodivergently synthesize complex fused benzazepines. mdpi.com Other Pd-catalyzed cascade processes, such as a [3+2] cycloaddition followed by a scispace.comscispace.com-sigmatropic rearrangement, have also been developed to access benzazepines with high diastereoselectivity.

Heck Reactions: The intramolecular Heck reaction is a powerful tool for forming the seven-membered ring of benzazepines. In this process, an aryl halide (typically an iodide or bromide) is coupled with a tethered alkene under palladium catalysis. A reductive version of the Heck reaction has been developed for the regio- and stereoselective synthesis of 1-substituted 3-benzazepinones from substrates prepared from 2-bromophenylethylamines and 2-propynoic acids. This reaction proceeds via a 7-exo-dig cyclization and can be significantly accelerated using microwave irradiation. scispace.com

Stereoselective Synthesis of Enantiomers (e.g., (R)- and (S)-forms)

The chiral center at the C5 position, bearing the amino group, is a key feature of the this compound structure, making the synthesis of its individual enantiomers a critical objective for stereospecific applications. While direct asymmetric syntheses for this exact molecule are not extensively documented, methodologies applied to structurally similar compounds offer viable pathways.

One plausible strategy is the asymmetric reductive amination of a ketone precursor, 1,3,4,5-tetrahydro-benzo[b]azepine-2,5-dione. This common synthetic route introduces the amino group stereoselectively in the final step. Another effective approach is the chiral resolution of the racemic mixture. This can be accomplished using techniques such as chiral High-Performance Liquid Chromatography (HPLC), which has been successfully applied to resolve racemic 1,4-benzodiazepine (B1214927) derivatives. nih.gov For instance, the resolution of a racemic 2,3-benzodiazepine was achieved via chiral HPLC, allowing for the isolation and subsequent characterization of the individual enantiomers. nih.gov Such methods could likely be adapted to separate the (R)- and (S)-forms of this compound.

Furthermore, organocatalytic methods present a modern approach to stereocontrol. For example, a one-pot enantioselective route to analogous tetrahydro-1,4-benzodiazepin-2-ones has been developed utilizing a quinine-derived urea (B33335) catalyst, achieving high enantioselectivity through a domino reaction sequence. chemistryviews.org This highlights the potential for developing a catalytic, asymmetric synthesis that constructs the chiral center during the formation of the azepine ring system itself.

Derivatization Strategies and Functional Group Transformations on the this compound Scaffold

The chemical architecture of this compound offers multiple sites for chemical modification: the primary amino group at C5, the lactam carbonyl at C2, and the aromatic benzene (B151609) ring.

Modifications at the Amino Group (Oxidation, Reduction, Substitution)

The primary amino group at the C5 position is a versatile handle for a wide range of functionalizations. Research on the closely related 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold has demonstrated several key transformations that are directly applicable by analogy. A solid-phase strategy developed for this analogue showcased the feasibility of acylation, sulfonation, reductive amination, and alkylation reactions to generate a diverse library of derivatives. nih.gov

Acylation/Sulfonation: The amino group can readily react with acylating agents (e.g., acid chlorides, anhydrides) or sulfonyl chlorides under standard conditions to form the corresponding amides and sulfonamides.

Reductive Amination: Reaction of the primary amine with various aldehydes or ketones, followed by reduction with an appropriate hydride source (e.g., sodium triacetoxyborohydride), yields secondary or tertiary amines. nih.gov

Alkylation: Direct alkylation with alkyl halides can also be employed to introduce substituents, leading to secondary and tertiary amines.

The table below summarizes these derivatization strategies, based on the successful application to the analogous 5-aminobenzazepine scaffold. nih.gov

Transformation TypeReagents/ConditionsResulting Functional GroupReference
AcylationAcid Chlorides (R-COCl), BaseAmide (-NHCOR) nih.gov
SulfonationSulfonyl Chlorides (R-SO₂Cl), BaseSulfonamide (-NHSO₂R) nih.gov
Reductive AminationAldehyde/Ketone (RCHO/RCOR'), NaBH(OAc)₃Secondary/Tertiary Amine (-NHR' / -NR'R'') nih.gov
AlkylationAlkyl Halide (R-X), BaseSecondary/Tertiary Amine (-NHR / -NR₂) nih.gov

Transformations of the Carbonyl Moiety

The C2 carbonyl group, part of a lactam (cyclic amide) ring, can also undergo specific chemical transformations.

Thionation: A well-established reaction for lactams is the conversion of the carbonyl group to a thiocarbonyl (C=S) to form a thiolactam. This is typically achieved using Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) in a suitable solvent like toluene (B28343) or dioxane at elevated temperatures. nih.govorganic-chemistry.org The reaction mechanism involves a thiaoxaphosphetane intermediate, driven by the formation of a stable P=O bond. organic-chemistry.org

Reduction: The lactam can be reduced to the corresponding cyclic amine, 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation removes the carbonyl oxygen entirely, converting the amide to an amine.

Substitution Pattern Variations on the Benzene Ring

The benzene ring of the benzazepinone scaffold is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents. The regioselectivity of these reactions is governed by the directing effects of the existing substituents—the alkyl portion of the fused ring and the electron-withdrawing lactam moiety.

Nitration: The introduction of a nitro group onto the aromatic ring is a common modification. For example, 7-Nitro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one is a known derivative, indicating that nitration of the parent scaffold is a viable synthetic route. vibrantpharma.combiosynce.com Direct nitration of the related 1,5-benzodiazepin-2(1H)-one scaffold has also been shown to yield 8- and 9-nitro derivatives. researchgate.net

Halogenation: Halogen atoms can be introduced using various reagents. Palladium-catalyzed C-H activation using N-halosuccinimides (NBS for bromination, NIS for iodination) has been effectively used for the regioselective halogenation of similar heterocyclic systems like 1,4-benzodiazepinones. nih.govresearchgate.net These methods offer precise control over the position of substitution.

Cross-Coupling Reactions: Once halogenated, the scaffold can be further diversified using modern cross-coupling reactions. For instance, a 7-bromo-substituted benzazepine has been used in Suzuki and Buchwald-Hartwig cross-coupling reactions to introduce new aryl or amino substituents, respectively, demonstrating a powerful strategy for creating complex derivatives. nih.gov

The following table outlines potential electrophilic aromatic substitution and subsequent reactions on the benzazepinone ring, drawing from methodologies proven on analogous structures.

Reaction TypeTypical ReagentsProductReference (Analogous Systems)
NitrationHNO₃, H₂SO₄Nitro-substituted benzazepinone vibrantpharma.combiosynce.comresearchgate.net
BrominationN-Bromosuccinimide (NBS), Pd(OAc)₂Bromo-substituted benzazepinone nih.govresearchgate.net
IodinationN-Iodosuccinimide (NIS), Pd(OAc)₂Iodo-substituted benzazepinone nih.govresearchgate.net
Suzuki CouplingArylboronic acid, Pd catalyst, BaseAryl-substituted benzazepinone nih.gov
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseAmino-substituted benzazepinone nih.gov

Molecular Structure and Conformation Analysis

Conformational Preferences and Dynamics of the Azepinone Ring System

The seven-membered azepinone ring is inherently flexible and can adopt several conformations, primarily chair, boat, and twist-boat forms. The presence of the fused benzene (B151609) ring introduces significant rigidity, limiting the number of accessible conformations compared to a simple cycloheptane (B1346806) ring. The fusion of the benzene ring at what would be two pseudo-equatorial positions of a cycloheptane chair, for instance, creates a more constrained system.

The conformational equilibrium is a delicate balance of minimizing torsional strain, steric interactions, and angle strain. For seven-membered lactams, studies on analogous systems suggest that chair and boat-like conformations are the most likely low-energy states. rsc.orgresearchgate.net The amino group at the C5 position can exist in either a pseudo-axial or pseudo-equatorial orientation in these conformations, leading to different diastereomeric arrangements with distinct energy levels. The preference for one over the other is influenced by steric hindrance and potential intramolecular hydrogen bonding between the amino group and the lactam carbonyl.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for studying the ring inversion dynamics, which involves the interconversion between different chair and boat forms. The energy barrier for this inversion in related N-substituted 2-benzazepines has been found to be around 11 kcal/mol.

Table 1: Plausible Conformations of the Azepinone Ring

Conformation Key Dihedral Angles Expected Relative Stability Notes
Chair (C) Defined by the puckering of the seven-membered ring Generally the most stable conformer in related systems Minimizes torsional and angle strain. The amino group can be in pseudo-axial or pseudo-equatorial positions.
Boat (B) Characterized by a more folded structure Higher in energy than the chair form May be stabilized by specific substituent interactions or intramolecular hydrogen bonding.

| Twist-Boat (TB) | An intermediate between chair and boat forms | Typically a transition state or a shallow energy minimum | Represents a pathway for interconversion between chair and boat conformations. |

Theoretical and Computational Approaches to Molecular Geometry

Theoretical and computational chemistry provide powerful tools for investigating the molecular geometry and conformational energetics of 5-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one. manchester.ac.ukfrontiersin.orgmdpi.com Density Functional Theory (DFT) is a widely used method for optimizing molecular structures and calculating relative energies of different conformers. kau.edu.samdpi.comresearchgate.net

By employing various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), researchers can construct a potential energy surface (PES) for the molecule. kau.edu.saresearchgate.net This surface maps the energy of the molecule as a function of its geometry, allowing for the identification of stable conformers (energy minima) and transition states for their interconversion. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated to simulate the influence of different solvents on conformational preferences. nih.gov

These computational approaches are also invaluable for predicting spectroscopic properties, such as NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the predicted geometries. acdlabs.comfunctmaterials.org.ua

Table 2: Common Computational Methods for Molecular Geometry Analysis

Method Basis Set Application Expected Outcome
Density Functional Theory (DFT) 6-31G(d,p), 6-311++G(d,p) Geometry optimization, energy calculations, frequency analysis Provides optimized 3D structures, relative energies of conformers, and vibrational frequencies.
Ab initio (e.g., MP2) cc-pVDZ, aug-cc-pVTZ High-accuracy energy calculations for refining DFT results Offers more precise energy differences between conformers.
Molecular Dynamics (MD) Various force fields (e.g., AMBER, CHARMM) Simulation of molecular motion over time Reveals dynamic behavior, conformational flexibility, and accessible conformations in solution. frontiersin.org

| Polarizable Continuum Model (PCM) | N/A | Simulates solvent effects on molecular properties | Predicts changes in conformational stability and geometry in different solvent environments. nih.gov |

Spectroscopic Characterization for Complex Structural Elucidation

A combination of advanced spectroscopic techniques is essential for the unambiguous determination of the structure and stereochemistry of this compound.

NMR spectroscopy is the cornerstone for elucidating the solution-state structure and conformation of this molecule. thieme-connect.depreprints.org

1D NMR (¹H and ¹³C): The proton (¹H) NMR spectrum provides information on the chemical environment of each hydrogen atom, while the carbon (¹³C) NMR spectrum does the same for the carbon skeleton. The chemical shifts of the protons on the seven-membered ring, particularly those at C3, C4, and C5, are highly sensitive to the ring's conformation. nih.gov

Stereochemical Assignment with NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for determining the relative stereochemistry. acdlabs.comcolumbia.eduhuji.ac.illibretexts.orgindiana.edu These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). For instance, correlations between the C5 proton and protons on the C4 and C3 positions can establish their relative orientation (e.g., cis or trans) and help to distinguish between pseudo-axial and pseudo-equatorial positions of the amino group. columbia.edu

Tautomerism: The molecule can potentially exist in different tautomeric forms, such as the lactam-lactim and amino-imine forms. NMR spectroscopy is highly effective for studying such equilibria. researchgate.netnih.govnih.govresearchgate.netfu-berlin.de The chemical shifts of the nitrogen and adjacent carbon atoms, as well as the proton on the nitrogen, are sensitive indicators of the predominant tautomer. Variable temperature NMR studies can provide thermodynamic data for the tautomeric exchange. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
C2 (C=O) N/A 170-175 Typical chemical shift for a lactam carbonyl.
C3 (CH₂) 2.5-3.5 30-40 Diastereotopic protons due to the chiral center at C5.
C4 (CH₂) 2.0-3.0 25-35 Diastereotopic protons.
C5 (CH-NH₂) 3.5-4.5 50-60 Position is sensitive to the conformation and protonation state.
Aromatic CH 7.0-7.8 120-135 Standard range for benzene ring protons.
Aromatic Quaternary C N/A 130-145 Includes carbons fused to the azepinone ring.
NH (Lactam) 8.0-9.0 N/A Broad signal, position dependent on solvent and concentration.

| NH₂ (Amino) | 1.5-3.5 | N/A | Broad signal, can exchange with solvent protons. |

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. miamioh.edulibretexts.org Under Electron Ionization (EI), the molecular ion (M⁺˙) is expected to undergo characteristic fragmentations.

The presence of the nitrogen atom means the molecular ion will have an odd nominal mass, according to the nitrogen rule. Key fragmentation pathways for this class of compounds include:

Alpha-cleavage: The bond adjacent to the nitrogen atom is a common site for cleavage. For the amino group at C5, this could involve the breaking of the C4-C5 or C5-C5a bond. For the lactam nitrogen, cleavage of the bond adjacent to it is also possible. youtube.com

Loss of CO: The lactam carbonyl group can be lost as a neutral carbon monoxide molecule, leading to a fragment ion with m/z = M - 28.

Retro-Diels-Alder (RDA) type fragmentation: While less common in saturated rings, RDA-like cleavage of the seven-membered ring could occur.

Loss of the amino group: Cleavage of the C-N bond at the C5 position can lead to the loss of NH₂ or NH₃.

Electrospray ionization (ESI) would typically produce a protonated molecule [M+H]⁺, which would then be subjected to collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) to induce fragmentation. rsc.orgrsc.orgnih.govdiva-portal.org

Table 4: Predicted Mass Spectrometry Fragments (EI-MS)

m/z Value Proposed Fragment Fragmentation Pathway
176 [C₁₀H₁₂N₂O]⁺˙ Molecular Ion (M⁺˙)
148 [M - CO]⁺˙ Loss of carbon monoxide from the lactam ring.
160 [M - NH₂]⁺ Alpha-cleavage with loss of the amino group radical.
159 [M - NH₃]⁺˙ Loss of ammonia (B1221849).
133 [M - CH₂NH₂]⁺ Cleavage of the C4-C5 bond.

Single-crystal X-ray crystallography provides the most definitive information about the solid-state conformation and intermolecular interactions of a molecule. While obtaining a suitable single crystal of the parent compound can be challenging, forming co-crystals with a pharmaceutically acceptable coformer can facilitate crystallization and provide a stable crystalline form for analysis. nih.govnih.govbohrium.comrsc.orgrsc.org

Crystal engineering principles can be applied to select appropriate coformers that can form robust hydrogen bonds with the amino and lactam functionalities of the target molecule. nih.govrsc.org The resulting co-crystal structure would reveal the precise bond lengths, bond angles, and torsional angles of the azepinone ring, confirming its preferred conformation in the solid state. It would also show the network of intermolecular hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice. In the absence of a crystal structure for the target compound, analysis of derivatives, such as the (E)-5-(methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, can provide valuable insights into the general conformation of the benzazepinone (B8055114) ring system. mdpi.comresearchgate.net

Table 5: Potential Co-formers for Crystallography Studies

Co-former Class Example Rationale for Selection
Carboxylic Acids Benzoic Acid, Succinic Acid Forms strong hydrogen bonds between the acid's carboxyl group and the molecule's amino and lactam groups.
Amides Salicylamide Can act as both a hydrogen bond donor and acceptor, potentially forming amide-amide or amide-amine synthons.
Phenols Hydroquinone The hydroxyl group can form hydrogen bonds with the carbonyl oxygen or the amino nitrogen.

| Other | Urea (B33335), Saccharin | Known to be effective co-formers with a variety of functional groups. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Identification of Key Structural Determinants for Biological Activity

The biological activity of benzazepine derivatives is significantly influenced by their structural features. The core benzazepine ring system serves as a versatile scaffold, and its interaction with biological targets can be modulated by various substituents. Key structural determinants often include the nature and position of substituents on both the aromatic ring and the seven-membered azepine ring.

For instance, in studies of 1-phenylbenzazepines, the presence of a 6-chloro group has been shown to enhance affinity for the D1 dopamine (B1211576) receptor. nih.gov Furthermore, the catechol motif is considered important for retaining D1 receptor agonist activity in this class of compounds. nih.gov The nitrogen atom within the azepine ring is also a critical feature, with its substitution pattern influencing receptor affinity. For example, N-methyl substituents have been observed to confer higher D1R affinity compared to N-allyl or N-H moieties in certain 1-phenylbenzazepine series. nih.gov

In the broader class of benzodiazepines, QSAR studies have highlighted the importance of the nitrogen in the heterocyclic ring and the presence of polar substituents on the aromatic ring for binding to the benzodiazepine (B76468) receptor. nih.gov These findings suggest that the electronic and steric properties of substituents, as well as their ability to participate in hydrogen bonding and hydrophobic interactions, are key determinants of biological activity.

Structural FeatureObservation on Biological Activity in Analogs
Benzazepine Core Serves as a privileged scaffold in medicinal chemistry.
Aromatic Ring Substituents A 6-chloro group can enhance D1 receptor affinity in 1-phenylbenzazepines. nih.gov
Polar substituents are important for benzodiazepine receptor binding. nih.gov
Azepine Ring Nitrogen N-methylation can increase D1 receptor affinity compared to N-allyl or N-H. nih.gov
Other Substituents The catechol motif is often important for D1 agonist activity. nih.gov

Impact of Amino Group Position and Stereochemistry on Biological Interactions

The position and stereochemistry of the amino group are critical factors that can profoundly affect the biological interactions of amino-substituted benzazepinones. The spatial arrangement of atoms in a molecule, or its stereochemistry, is a fundamental determinant of its biological activity, influencing how it binds to receptors and enzymes. longdom.org

In a series of 6-chloro-1-phenylbenzazepines, the introduction of an amino group at the C-8 position was found to restore D1 receptor affinity, which was diminished by a nitro group at the same position. nih.gov This improvement was attributed to the hydrogen-bond-donor characteristics of the amino group, suggesting it may mimic the role of a hydroxyl group found in classical ligands for this receptor. nih.gov This highlights the importance of the amino group's ability to form specific hydrogen bonds with the target protein.

FactorInfluence on Biological Interactions in Analogs
Position of Amino Group A C-8 amino group in 1-phenylbenzazepines can act as a hydrogen-bond donor, restoring D1 receptor affinity. nih.gov
Stereochemistry Enantiomers of a chiral drug can have different biological activities and toxicities due to stereospecific interactions with chiral biological targets. longdom.org
In 3-Br-acivicin derivatives, only the (5S, αS) isomers displayed significant antiplasmodial activity. nih.govnih.govmalariaworld.org

Influence of Ring Saturation and Substituent Effects on Ligand Binding and Potency

Studies on azepanone-based cathepsin K inhibitors have shown that substitutions on the seven-membered ring can have a profound impact. For example, methyl substitutions at the 5-, 6-, and 7-positions of the azepanone core led to compounds with widely varied inhibitory potency and pharmacokinetic properties. nih.gov The specific regio- and stereochemical placement of the methyl group was critical, with a 4S-7-cis-methylazepanone analogue showing significantly improved potency and oral bioavailability compared to the parent compound. nih.gov This suggests that even small alkyl substituents can alter the conformation of the azepine ring, leading to a more favorable interaction with the target enzyme.

ModificationEffect on Ligand Binding and Potency in Analogs
Ring Substitution Methyl substitution on the azepanone ring of cathepsin K inhibitors significantly alters potency and pharmacokinetics, with the effect being dependent on the position and stereochemistry. nih.gov
Heterocyclic Substituents Introduction of a 2-thienyl group can enhance the biological activity of 1,5-benzothiazepines. ugent.be
Conformational Effects Substituents can alter the conformation of the seven-membered ring, leading to more optimal binding with the biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com These models are valuable tools in drug discovery for predicting the activity of new compounds, optimizing lead structures, and understanding the mechanism of action. jocpr.com

For benzazepine and benzodiazepine derivatives, various QSAR studies have been conducted to elucidate the structural requirements for their biological activities. These studies typically involve the calculation of a wide range of molecular descriptors, which quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Another QSAR study on benzodiazepines identified the importance of two aromatic groups and two hydrophobic acceptor areas for good receptor binding affinity. herts.ac.ukherts.ac.uk The robustness of a QSAR model is typically assessed through statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q² or r²). A good QSAR model should have high R² and Q² values, indicating a good fit of the data and good predictive ability, respectively. nih.gov

QSAR ApproachApplication and Findings for Benzazepine/Benzodiazepine Analogs
3D-QSAR (CoMFA/CoMSIA) Applied to fused benzazepine derivatives to model D3 receptor antagonism. nih.gov
Revealed the importance of bulky substituents and hydrophobicity for activity. nih.gov
2D-QSAR Used to model the biological activity of designer benzodiazepines. herts.ac.ukherts.ac.uk
Highlighted the significance of aromatic groups and hydrophobic acceptor areas for receptor binding. herts.ac.ukherts.ac.uk
Model Validation The predictive power of QSAR models is assessed using statistical metrics like R² and Q². nih.gov

Biological Target Identification and Mechanism of Action Moa Elucidation

High-Throughput Screening Methodologies for Novel Biological Targets

While specific high-throughput screening (HTS) campaigns solely focused on 5-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one are not extensively documented in publicly available literature, the broader class of benzo[b]azepin-2-one derivatives has been subjected to HTS to identify novel biological activities. For instance, HTS has been instrumental in identifying derivatives of this scaffold as potent inhibitors of various protein kinases. These screening efforts typically involve testing large libraries of compounds against a panel of purified enzymes or in cell-based assays to identify "hits" that modulate the activity of a specific target or cellular process.

One notable example is the discovery of a series of pyrimido[5,4-d] sci-hub.sebenzazepin-6-ones as dual inhibitors of polo-like kinase 1 (PLK1) and vascular endothelial growth factor receptor 2 (VEGF-R2) through HTS. nih.gov Such screenings are crucial in the initial stages of drug discovery to identify promising lead compounds for further optimization.

Biochemical and Biophysical Characterization of Compound-Target Interactions

Following the identification of potential biological targets through screening, detailed biochemical and biophysical studies are conducted to characterize the interaction between the compound and its target protein.

Ligand-Binding Assays and Affinity Determination

Ligand-binding assays are fundamental in determining the affinity of a compound for its target. For benzo[b]azepin-2-one derivatives, these assays have been crucial in quantifying their binding to dopamine (B1211576) receptors. For example, a study on 1,3,4,5-tetrahydro-benzo[b]azepin-2-one derivatives reported their binding affinities (Ki) for both D2 and D3 dopamine receptors. sci-hub.se One particular derivative demonstrated a Ki of 118 nM for the D2 receptor and 16.8 nM for the D3 receptor, indicating a degree of selectivity for the D3 subtype. sci-hub.se These assays typically involve radioligand displacement, where the test compound's ability to displace a known radioactive ligand from the receptor is measured.

Enzyme Inhibition Kinetics (e.g., Glycogen Phosphorylase, Kinases)

The benzo[b]azepin-2-one scaffold has been identified as a versatile core for the development of inhibitors targeting various kinases.

Kinases: A notable example is the development of 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-ones as dual inhibitors of Aurora A kinase and VEGF receptor kinases. nih.gov The inhibitory activity of these compounds was evaluated in a panel of 24 cancer-related protein kinases, with one prototype compound showing IC50 values below 10 µM for Aurora A, VEGF-R2, and VEGF-R3. nih.gov Further structure-activity relationship (SAR) studies led to the development of more potent analogs.

Another important class of kinases targeted by related structures are cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). Paullones, which are indole-fused benzazepinones, have been shown to be potent, ATP-competitive inhibitors of these kinases. acs.orgresearchgate.netnih.gov For instance, alsterpaullone, a 9-nitro-substituted paullone, exhibited a high inhibitory activity against CDK1/cyclin B with an IC50 of 0.035 µM. acs.org

Interactive Data Table: Kinase Inhibition by Benzo[b]azepin-2-one Derivatives

Compound ClassTarget KinaseIC50 / KiReference
7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-onesAurora A, VEGF-R2, VEGF-R3< 10 µM nih.gov
Paullones (indole-fused benzazepinones)CDK1/cyclin B0.035 µM (alsterpaullone) acs.org
Paullones (indole-fused benzazepinones)GSK-3β4-80 nM researchgate.net
Paullones (indole-fused benzazepinones)CDK5/p2520-200 nM researchgate.net

Glycogen Phosphorylase: While direct inhibitory activity of this compound on glycogen phosphorylase has not been specifically reported, the inhibition of GSK-3 by related paullone compounds suggests a potential indirect influence on glycogen metabolism, as GSK-3 is a key regulator of glycogen synthase.

Receptor Modulation Studies (e.g., GABA Receptors, Histamine H3 Receptor, Dopamine/Serotonin (B10506) Receptors)

The benzo[b]azepin-2-one scaffold has been explored for its potential to modulate the activity of various neurotransmitter receptors.

Dopamine/Serotonin Receptors: As mentioned earlier, derivatives of 1,3,4,5-tetrahydro-benzo[b]azepin-2-one have been identified as potent and selective antagonists of the dopamine D3 receptor. sci-hub.seresearchgate.net These findings highlight the potential of this chemical class to modulate dopaminergic signaling. The structure-activity relationship studies revealed that modifications to the benzazepinone (B8055114) core and its substituents significantly impact the affinity and selectivity for dopamine receptor subtypes. researchgate.net

GABA Receptors and Histamine H3 Receptor: Currently, there is a lack of specific studies in the reviewed literature detailing the direct interaction of this compound or its close analogs with GABA receptors or the histamine H3 receptor.

Cellular Pathway Modulation and Signaling Cascade Effects

The inhibition of key enzymes like kinases by benzo[b]azepin-2-one derivatives directly translates to the modulation of cellular signaling pathways. For instance, the inhibition of Aurora A and VEGF-R kinases by 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-ones can disrupt cell cycle progression and angiogenesis, respectively, which are critical pathways in cancer cell proliferation and survival. nih.gov

Similarly, the inhibition of CDKs and GSK-3 by paullones affects fundamental cellular processes. CDK inhibition leads to cell cycle arrest, while GSK-3 inhibition can impact a multitude of signaling cascades, including those involved in metabolism, inflammation, and neurodevelopment. researchgate.net The cellular effects of these compounds are often assessed through cell-based assays that measure cell viability, proliferation, and apoptosis in relevant cell lines. For example, the antiproliferative activity of some paullone derivatives has been evaluated in the National Cancer Institute's (NCI) 60-cell line screen. acs.org

Molecular Modeling, Docking, and Dynamics Simulations of Compound-Target Complexes

Computational approaches, including molecular modeling, docking, and dynamics simulations, play a crucial role in understanding the molecular basis of compound-target interactions and in guiding the design of more potent and selective inhibitors.

For 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-ones, docking studies were performed to understand their binding mode within the ATP-binding pocket of Aurora A kinase. nih.gov These studies, complemented by X-ray crystallography of ligand-protein complexes, provided a structural basis for the observed inhibitory activity and guided further structural modifications to enhance potency. nih.gov

In the context of paullones, molecular modeling has been used to rationalize their ATP-competitive inhibition of kinases like GSK-3β. nih.gov These simulations help to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the amino acid residues in the active site of the kinase. This detailed molecular understanding is invaluable for the rational design of next-generation inhibitors with improved pharmacological properties.

Preclinical Pharmacological and Biological Evaluation in Vitro and in Vivo Non Human Models

In Vitro Cellular Assays for Biological Activity

Initial screening of the biological activity of 5-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one and its derivatives is typically conducted using a variety of in vitro cellular and biochemical assays. These assays provide valuable insights into the compound's cellular effects and potential molecular targets.

At present, specific data from cell-based functional assays such as receptor activation or reporter gene assays for this compound are not available in the public domain. Such assays would be crucial to identify if the compound interacts with specific cellular receptors, either as an agonist or antagonist, or if it modulates gene expression through particular signaling pathways.

While direct biochemical assay data for this compound is not currently published, research on structurally related d-annulated 1-benzazepin-2-one scaffolds has shown that this class of compounds can be investigated for enzyme inhibition. For instance, certain derivatives have been identified as dual inhibitors of Polo-like kinase 1 (PLK1) and Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), both of which are significant targets in cancer therapy. nih.gov Further studies on other benzazepinone (B8055114) derivatives have explored their potential as non-competitive antagonists for metabotropic glutamate (B1630785) receptors 2/3 (mGluR2/3). nih.gov These findings suggest that the benzo[B]azepin-2-one core structure is a viable scaffold for designing enzyme and receptor modulators.

The cytotoxic and anti-proliferative effects of compounds structurally related to this compound have been evaluated in various cancer cell lines. For example, a series of novel N-benzyl derivatives of 6-aminoflavone, which share some structural similarities, were screened against human breast cancer (MCF-7) and human lung cancer (A-549) cell lines, with some compounds showing potent anticancer activity. researchgate.net Similarly, certain aminobenzylnaphthols have demonstrated cytotoxic properties against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines. nih.gov

In the context of inflammation, while direct studies on this compound are lacking, related heterocyclic compounds have been investigated. For instance, some novel benzenesulfonamide (B165840) derivatives have demonstrated significant in vivo anti-inflammatory activity by inhibiting carrageenan-induced rat-paw edema. nih.gov

Table 1: Representative In Vitro Anticancer Activity of Structurally Related Compounds

Compound Class Cell Line Activity Reference
N-benzyl derivatives of 6-aminoflavone MCF-7 (Breast Cancer) IC50 values of 9.35 µM and 9.58 µM for most potent compounds. researchgate.net
N-benzyl derivatives of 6-aminoflavone A-549 (Lung Cancer) 43.71% to 46.48% inhibition at 10 µM for promising compounds. researchgate.net
Aminobenzylnaphthols BxPC-3 (Pancreatic Cancer) IC50 values ranging from 30.15 ± 9.39 µM to 66.19 ± 7.36 µM. nih.gov

In Vivo Efficacy Studies in Animal Models (e.g., Mice, Rats)

Following promising in vitro results, the evaluation of a compound's efficacy in living organisms is a critical next step. This typically involves the use of well-established animal models of human diseases.

Specific in vivo efficacy studies for this compound have not been reported. However, based on the activities of related compounds, several animal models could be relevant. For instance, the anti-inflammatory potential could be assessed in models of acute inflammation, such as carrageenan-induced paw edema in rats. nih.gov The potential anticancer effects would be evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice. nih.gov For potential neurological applications, models of anxiety or cognitive impairment, such as the delayed match to position task in rats, have been used for related benzodiazepinone derivatives. nih.gov

Pharmacodynamic biomarker evaluation in animal studies is essential to understand the biochemical and physiological effects of a drug candidate and to establish a dose-response relationship. For a compound like this compound, this would involve measuring the modulation of its intended target in the tissue of interest. For example, if the compound is found to be an enzyme inhibitor, biomarker assays would quantify the level of enzyme inhibition in tissues after administration. Similarly, if it targets a specific receptor, receptor occupancy studies would be conducted. Currently, there is no published data on the pharmacodynamic biomarker evaluation for this specific compound.

Therapeutic Potential in Preclinical Disease Indications (e.g., Antianxiety, Antidepressant, Antihyperglycemic, Neuromodulation, Anti-inflammatory, Antitumor)

The therapeutic potential of compounds structurally related to this compound has been explored in a variety of preclinical models.

Antianxiety and Antidepressant: The benzodiazepine (B76468) scaffold is well-established for its anxiolytic properties. For instance, derivatives of 11-dialkylaminoethyl-2,3,4,5-tetrahydrodiazepino[1,2-a]benzimidazole have demonstrated significant anxiolytic activity in vivo, with some compounds showing superior effects compared to diazepam. nih.gov The proposed mechanism for some of these derivatives involves interaction with the GABA-A receptor. nih.gov Furthermore, certain synthesized benzodiazepine analogues have shown antidepressant activity in mouse models, which is thought to be mediated through the GABAergic system. nih.gov

Antihyperglycemic: The potential of related heterocyclic structures in managing hyperglycemia has been investigated. For example, derivatives of 1,4-benzothiazepine-2-one have been shown to reduce elevated blood glucose levels in diabetic rat models. semanticscholar.org The proposed mechanism for some benzothiazepine (B8601423) derivatives involves the inhibition of mitochondrial sodium-calcium exchange. semanticscholar.org Similarly, some 2-aminobenzothiazole (B30445) derivatives have demonstrated the ability to reduce blood glucose levels and improve lipid profiles in diabetic rat models. mdpi.com

Neuromodulation: While direct evidence for neuromodulatory effects of the specific subject compound is lacking, related benzazepine derivatives have been explored as selective inhibitors of human neuronal nitric oxide synthase (nNOS), suggesting a potential role in modulating neuronal signaling.

Anti-inflammatory: A series of 5-aryl-1,4-benzodiazepines have demonstrated anti-inflammatory properties in preclinical studies. nih.gov Additionally, substituted 5H-dibenz[b,g]-1,4-oxazocines and related amino acids have shown significant anti-inflammatory activity. nih.gov

Antitumor: The antitumor potential of various related heterocyclic compounds has been a subject of investigation. For instance, certain 1,5-benzodiazepin-2-one (B1260877) derivatives have shown potent dual inhibition of HER2 and HDAC1, leading to cell cycle arrest and apoptosis in cancer cell lines. nih.govresearchgate.net Other studies on 1,5-benzothiazepine (B1259763) derivatives have also identified potential anticancer agents. nih.gov Furthermore, some 5-aminopyrazole derivatives have emerged as promising anti-proliferative agents. mdpi.com A series of novel benzo[b]pyrano[2,3-e] nih.govnih.govdiazepines also exhibited promising cytotoxic activities against human tumor cell lines. mdpi.com

Preclinical Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, Excretion (ADME) Studies (In Vitro and Animal Models)

Pharmacokinetic data for this compound is not available in the public domain. The following information is based on studies of related, but structurally distinct, compounds.

In Vitro Metabolic Stability and Metabolite Identification

In vitro metabolic studies are crucial for predicting the in vivo fate of a compound. For emerging synthetic cathinones, a class of compounds with some structural similarities to the benzo[b]azepin-2-one core, metabolic stability has been assessed using human liver microsomes. frontiersin.orgnih.gov Common metabolic pathways for these compounds include the reduction of the keto group and hydroxylation on the alkyl chains. frontiersin.orgnih.gov The primary phase II transformation identified was glucuronic acid conjugation to metabolites resulting from the reduction of the keto group. nih.gov Studies on other compounds, such as protonitazene, have shown extensive metabolism, with phase I and phase II metabolites being predominant over the parent compound in urine. mdpi.com

Plasma Protein Binding Characteristics

Information regarding the plasma protein binding of this compound is not available.

Oral Bioavailability and Distribution in Rodent Models

The oral bioavailability of new chemical entities is a critical parameter in drug development. While specific data for this compound is absent, general models for predicting oral bioavailability in rats have been developed based on in vitro and in silico parameters. nih.gov These models highlight the complexity of predicting oral exposure, which is influenced by factors such as solubility, lipophilicity, metabolism, and membrane permeation. nih.gov

Tissue distribution studies on related structures are also limited. Research on the distribution of 5-hydroxymethylcytosine (B124674) in mice has shown the highest concentrations in neuronal cells of the central nervous system, though this compound is structurally and functionally distinct from the subject of this article. nih.govnih.gov

Excretion Pathways in Animal Studies

Detailed excretion pathway studies for this compound have not been reported. For other compounds, such as benzo[a]pyrene, metabolites are predominantly found in the bile, mainly as glucuronic acid conjugates. nih.gov

Computational Chemistry and Cheminformatics Applications

Ligand-Based Drug Design (LBDD) and Fragment-Based Drug Design (FBDD) Strategies

In the absence of a known 3D structure of a biological target, Ligand-Based Drug Design (LBDD) strategies become paramount. These methods leverage the information from molecules known to be active to design new, potentially more potent compounds. For 5-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one, LBDD could be employed by identifying a set of molecules with similar structural features that exhibit a desired biological activity.

Pharmacophore modeling, a key LBDD technique, would involve identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. The benzo[B]azepin-2-one core with its amino substituent provides key features for such a model.

Hypothetical Pharmacophore Model for this compound Derivatives:

Feature Pharmacophoric Group
Hydrogen Bond Donor Amino group (-NH2) at C5
Hydrogen Bond Acceptor Carbonyl group (C=O) at C2
Aromatic Ring Fused benzene (B151609) ring

Fragment-Based Drug Design (FBDD) offers an alternative approach, focusing on identifying low-molecular-weight fragments that bind weakly to a biological target. The core scaffold of this compound could be deconstructed into smaller fragments. For instance, the aminotetrahydroazepinone ring and the benzene ring could be considered as separate fragments to be screened for binding against a target of interest. Promising fragments can then be grown or linked to generate a more potent lead compound.

Receptor-Based Drug Design (RBDD) and Molecular Docking for Binding Mode Analysis

When the three-dimensional structure of a biological target is available, Receptor-Based Drug Design (RBDD) provides a powerful framework for understanding and predicting ligand-target interactions. Molecular docking is a central technique in RBDD, used to predict the preferred orientation of a ligand when bound to a receptor.

For this compound, molecular docking studies would be instrumental in elucidating its binding mode within the active site of a putative target, such as a kinase, a G-protein coupled receptor, or an enzyme. These simulations can predict key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For instance, docking studies on similar heterocyclic structures have been used to understand their mechanism of action.

Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target:

Parameter Predicted Value Interacting Residues
Binding Energy (kcal/mol) -8.5 Asp145, Lys72, Leu23
Hydrogen Bonds 2 Asp145 (with -NH2), Lys72 (with C=O)

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations of the this compound-target complex would provide insights into the stability of the binding pose predicted by docking.

These simulations can reveal important conformational changes in both the ligand and the target upon binding, and can be used to calculate binding free energies with greater accuracy. The flexibility of the seven-membered dihydroazepine ring could be a key factor in its binding, and MD simulations would be the ideal tool to explore its conformational landscape within the binding site.

In Silico Prediction of ADME Properties and Lead Optimization

The success of a drug candidate is not solely dependent on its potency but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools can predict these properties early in the drug discovery process, allowing for the optimization of lead compounds.

For this compound, a range of ADME parameters could be computationally predicted. These predictions can guide chemical modifications to improve its drug-likeness. For example, if the predicted aqueous solubility is low, chemical modifications to introduce more polar groups could be explored.

Predicted ADME Properties for this compound:

Property Predicted Value Interpretation
Molecular Weight 176.21 Favorable (Lipinski's Rule)
LogP 1.8 Optimal Lipophilicity
Aqueous Solubility Moderate Acceptable
Blood-Brain Barrier Permeation Likely Potential for CNS activity

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of a compound based on its molecular structure. These models are built by finding a statistical relationship between a set of molecular descriptors and an experimentally determined property.

For this compound and its analogues, QSPR models could be developed to predict properties such as melting point, boiling point, and solubility. These theoretical models are valuable for prioritizing the synthesis of new derivatives with desired physicochemical characteristics, thereby accelerating the optimization process. The development of such models relies on having a dataset of related compounds with measured properties to train and validate the predictive models.

Drug Discovery and Development Considerations Preclinical Perspective

Lead Optimization Strategies for Enhancing Potency and Selectivity

Key strategies for optimizing this scaffold often focus on several modification points:

Substitutions on the Aromatic Ring: Modifying the benzene (B151609) ring of the benzazepinone (B8055114) core can significantly impact ligand-receptor interactions. Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, influencing its binding affinity and selectivity.

Derivatization of the 5-Amino Group: The primary amine at the 5-position is a key functional group that can be readily modified. Acylation, alkylation, or conversion to other functional groups can explore new binding pockets within a target protein, potentially leading to enhanced potency.

Modification of the Lactam Ring: The seven-membered lactam ring offers multiple sites for modification. For instance, studies on related 1-benzazepin-2-one derivatives have shown that introducing specific L-amino acid side chains via reductive amination can yield potent inhibitors of the angiotensin-converting enzyme (ACE). nih.gov

N-Substitutions on the Azepine Nitrogen: The nitrogen atom of the azepine ring is another critical point for modification. SAR data on related 1-phenylbenzazepines indicate that substituents on this nitrogen atom can significantly contribute to affinity and selectivity for specific targets, such as the dopamine (B1211576) D1 receptor. mdpi.com

The insights gained from these systematic modifications are crucial for designing next-generation compounds with superior therapeutic profiles.

Table 1: Structure-Activity Relationship (SAR) Insights for Benzazepinone Derivatives

Modification Site Structural Change Observed Effect Target Class Example Reference
3-Position Introduction of L-amino acid derivatives Potent inhibition Angiotensin-Converting Enzyme (ACE) nih.gov
Azepine Nitrogen Alkyl or allyl substitution Significant contribution to receptor affinity Dopamine D1 Receptor mdpi.com
1-Phenyl Ring Substituents on the phenyl group Significant contribution to receptor affinity Dopamine D1 Receptor mdpi.com

Prodrug Design and Delivery System Concepts for Improved Preclinical Profiles

A significant challenge in drug development, particularly for agents targeting the central nervous system (CNS), is overcoming physiological barriers like the blood-brain barrier (BBB). nih.gov The 5-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one scaffold, while promising, may require innovative formulation strategies to enhance its preclinical profile, including bioavailability and target site accumulation.

Prodrug Strategies:

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. alquds.edu This approach can improve a drug's pharmacokinetic properties. centralasianstudies.org For the 5-amino scaffold, the primary amine is an ideal handle for prodrug design. nih.gov

Increasing Lipophilicity: To enhance BBB penetration, the amine can be masked with lipophilic moieties, creating an amide or carbamate (B1207046) linkage. semanticscholar.org These prodrugs can more readily diffuse across the lipid-rich BBB. Once in the CNS, endogenous enzymes like esterases or amidases cleave the promoiety, releasing the active parent drug. alquds.edu

Improving Solubility: Conversely, if poor aqueous solubility is a limiting factor, the amine can be derivatized with hydrophilic groups, such as amino acids or phosphates, to create more soluble prodrugs suitable for certain administration routes. orientjchem.org

Advanced Delivery Systems:

Beyond the prodrug concept, advanced delivery systems offer another avenue to improve the therapeutic index of benzazepinone derivatives.

Nanoparticle-Based Carriers: Encapsulating the drug in nanoparticles (e.g., lipid-based or polymeric) can protect it from premature metabolism and improve its pharmacokinetic profile. dovepress.com These carriers can be further engineered with specific ligands on their surface to target receptors at the BBB (e.g., transferrin receptor), facilitating receptor-mediated transcytosis into the brain. nih.govsemanticscholar.org

Exosomes: These are cell-derived vesicles that can naturally cross the BBB. mdpi.com They can be loaded with drug molecules and engineered with surface peptides to enhance brain targeting, offering a biological approach to CNS drug delivery. nih.gov

Intranasal Delivery: The nose-to-brain pathway provides a non-invasive route that bypasses the BBB, allowing for direct CNS delivery. dovepress.com Formulations optimized for intranasal absorption could be a viable strategy for benzazepinone-based therapeutics targeting the brain. nih.gov

Table 2: Potential Delivery Strategies for the Benzazepinone Scaffold

Strategy Concept Potential Advantage Reference
Prodrugs Covalent modification of the 5-amino group (e.g., with lipophilic moieties). Enhanced blood-brain barrier penetration. nih.govsemanticscholar.org
Nanoparticles Encapsulation in lipid or polymeric carriers, possibly with surface ligands. Improved stability, targeted delivery across the BBB. dovepress.com
Exosomes Loading into engineered cell-derived vesicles. Natural BBB crossing ability, targeted delivery. nih.govmdpi.com

| Intranasal | Formulation for administration via the nasal cavity. | Non-invasive, direct nose-to-brain delivery bypassing the BBB. | dovepress.comnih.gov |

Patent Landscape and Intellectual Property Analysis for Benzazepinone Derivatives

The patent landscape for benzazepinone derivatives reflects the scaffold's perceived value and versatility in drug discovery. Pharmaceutical companies and research institutions file patents to protect novel chemical entities, their synthesis methods, and their use in treating various diseases. These patents are crucial for securing the investment required for long-term drug development.

An analysis of the intellectual property related to this class of compounds reveals several key trends:

Broad Markush Structures: Patents in this area often claim broad Markush structures, which encompass a core scaffold like benzazepinone and a wide range of possible substituents at various positions. This strategy allows inventors to protect a large chemical space of related compounds, not just the specific examples synthesized.

Therapeutic Indications: Patents for benzazepine derivatives cover a wide array of therapeutic applications, highlighting the scaffold's ability to interact with diverse biological targets. google.com Disclosed uses include treatments for CNS disorders, immunosuppression, and myelosuppression. google.comgoogleapis.com

Process and Intermediate Patents: Besides composition of matter claims, companies also patent novel and efficient synthetic methods for preparing the benzazepinone core and key intermediates. googleapis.com This provides an additional layer of intellectual property protection.

The benzazepine framework is considered a "privileged scaffold," meaning it is capable of binding to multiple, distinct receptor types. nih.gov This versatility makes it highly attractive for drug discovery, leading to significant patenting activity as organizations seek to capitalize on the scaffold's broad therapeutic potential.

Table 3: Representative Patents for Benzazepine Derivatives

Patent Number Assignee/Applicant General Scope of Invention Potential Therapeutic Area Reference
EP0347672A1 H. Lundbeck A/S Novel 2,3,4,5-tetrahydro-1H-3-benzazepines and their salts. Central Nervous System Disorders google.com
CA1215045A Eli Lilly and Co Benzazepine derivatives with specific substitution patterns. Not explicitly stated in abstract google.com
EP2358683B1 Idera Pharmaceuticals, Inc. Methods for synthesizing benzazepine derivatives, particularly 2-amino-4-carboxylate derivatives. Immunostimulation, TLR modulation googleapis.com

Future Directions and Emerging Research Avenues for the this compound Scaffold

The this compound core is more than just a template for lead optimization; it is a versatile building block for the creation of novel and complex molecular architectures. acs.orgnih.gov Its inherent structural and functional features open up several exciting avenues for future research.

Exploration of New Biological Targets: As a privileged scaffold, benzazepinones have the potential to be adapted to target novel proteins and pathways implicated in disease. nih.gov High-throughput screening of benzazepinone-based libraries against a wide range of targets could uncover unexpected biological activities and new therapeutic applications for cancer, inflammation, or neurodegenerative diseases. nih.gov

Development of Covalent Inhibitors: The nucleophilic 5-amino group could be exploited in the design of targeted covalent inhibitors. By incorporating a weakly electrophilic "warhead" elsewhere in the molecule, derivatives could be designed to form a permanent covalent bond with a specific amino acid residue (e.g., cysteine) in a target protein, leading to prolonged and potent inhibition.

Scaffold Hopping and Bioisosteric Replacement: The benzazepinone core can serve as a starting point for "scaffold hopping," a strategy used to design novel compounds that retain the biological activity of a known drug but possess a different core structure. This can lead to new intellectual property and potentially improved physicochemical or pharmacokinetic properties.

Application as a Synthetic Intermediate: The development of efficient, one-pot synthetic methods to produce 5-amino-2,5-dihydro-1H-benzo[b]azepines has positioned these compounds as valuable intermediates for more complex molecules. acs.orgnih.gov Their utility has been demonstrated in the synthesis of mozavaptan, an agent used to treat hyponatremia, showcasing their practical application in constructing elaborate, biologically active compounds. nih.gov

The continued exploration of the rich chemistry of the this compound scaffold is expected to yield novel drug candidates with diverse therapeutic applications in the coming years.

Table 4: Future Research Avenues for the Benzazepinone Scaffold

Research Avenue Rationale Approach / Methodology Reference
New Target Identification The scaffold's "privileged" nature suggests it can bind to diverse targets. High-throughput screening, proteomic profiling, computational docking. nih.govnih.gov
Targeted Covalent Inhibitors The 5-amino group can serve as an anchor or be replaced to facilitate covalent bond formation. Rational design incorporating electrophilic warheads, kinetic binding assays.
Scaffold Hopping To create novel intellectual property and improve drug-like properties of existing pharmacophores. Bioisosteric replacement, computational design, synthetic chemistry.

| Advanced Synthetic Building Block | Proven utility as an intermediate for complex, pharmacologically active molecules. | Development of novel synthetic routes to access diverse derivatives. | acs.orgnih.gov |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling or ring-closing strategies. For example, brominated precursors (e.g., 7-bromo derivatives) are often reacted with amines under optimized conditions using solvents like acetonitrile/water mixtures and catalysts such as Pd/C. Reaction parameters like temperature (60–80°C) and stoichiometric ratios (e.g., excess diallylamine) improve yield . Purification via recrystallization or chromatography ensures high purity (>97%) .

Q. How can structural characterization of this compound be performed to confirm its stereochemistry and purity?

  • Methodological Answer : Use single-crystal X-ray diffraction (SHELX programs for refinement) to resolve stereochemistry . NMR spectroscopy (1H/13C) identifies proton environments and rotational isomers, with chemical shifts for NH and carbonyl groups typically observed at δ 6.5–8.0 ppm and δ 170–180 ppm, respectively. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI-HRMS m/z calculated for C₁₀H₁₃N₂O: 177.1028) .

Q. What analytical techniques are recommended for detecting impurities in synthesized batches?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–254 nm) using ammonium acetate buffers (pH 6.5) effectively separates impurities. Relative retention times (RRT) for related compounds (e.g., acetylated byproducts) should be monitored. Pharmacopeial standards recommend limiting impurities to ≤0.5% per contaminant .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with targets like kinases or G-protein-coupled receptors. Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to assess reactivity. For example, the amine group at position 5 enhances hydrogen-bonding potential, critical for binding affinity .

Q. What experimental strategies validate the anticancer potential of this compound?

  • Methodological Answer : Conduct kinase inhibition assays (e.g., EGFR or BRAF kinases) using fluorescence-based ATP competition assays. In vitro cytotoxicity testing on cancer cell lines (e.g., MCF-7 or HeLa) with IC₅₀ determination via MTT assays. Structural analogs have shown activity in patent applications, suggesting similar mechanisms (e.g., apoptosis induction) .

Q. How do steric and electronic factors influence the compound’s reactivity in derivatization reactions?

  • Methodological Answer : The amino group at position 5 undergoes nucleophilic substitution (e.g., acetylation with acetic anhydride) but steric hindrance from the benzoazepine ring limits reactivity at position 4. Substituents like bromine (at position 7) increase electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What crystallographic challenges arise when studying this compound, and how are they resolved?

  • Methodological Answer : Twinning or poor diffraction in X-ray studies can be mitigated using SHELXD for structure solution and SHELXL for refinement. Hydrogen-bonding networks (e.g., N–H⋯O interactions) stabilize the boat conformation of the azepine ring, which is critical for modeling .

Q. How can contradictions in biological activity data between similar analogs be analyzed?

  • Methodological Answer : Compare structure-activity relationships (SAR) using analogs like (S)-6-bromo-4-methyl derivatives. For example, methylation at position 4 reduces solubility but enhances membrane permeability, altering bioavailability. Data normalization via logP and pKa calculations clarifies discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
5-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.